![molecular formula C19H16F3NO4S B2766593 1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797319-18-6](/img/structure/B2766593.png)
1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C19H16F3NO4S and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality 1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sigma Ligands and Receptor Binding Affinities This compound and related derivatives exhibit significant affinity for sigma receptors, with variations in substituents affecting the affinity and selectivity between sigma 1 and sigma 2 binding sites. For example, spiro[isobenzofuran-1(3H),4'-piperidines] with medium-sized N-substituents show potent but unselective sigma binding, while specific substituents can enhance selectivity for sigma 2 receptors. The introduction of fluorine or trifluoromethyl groups in particular positions on the isobenzofuran ring can significantly influence the binding affinity towards these receptors, underscoring the critical role of structural factors in determining ligand-receptor interaction specificity (E. Moltzen, J. Perregaard, E. Meier, 1995).
Antihypertensive and Diuretic Properties Compounds derived from spiro[isobenzofuran-1(3H),4'-piperidines] have been studied for their antihypertensive and diuretic properties. Specifically, N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidines] demonstrated marked diuretic and antihypertensive activity in animal models, indicating potential therapeutic applications in managing blood pressure and fluid balance (S. Klioze, W. J. Novick, 1978).
Central Nervous System Agents Further research into spiro[isobenzofuran-1(3H),4'-piperidines] and their analogs has explored their potential as central nervous system (CNS) agents. The synthesis of these compounds was motivated by their structural similarity to known antidepressants, and their modifications have been investigated for activities against CNS disorders. These studies have identified compounds with significant activity, suggesting the potential utility of these spiro-piperidine derivatives in developing treatments for CNS-related conditions (Victor J. Bauer et al., 1976).
Neurokinin Receptor Antagonists Spiro[isobenzofuran-1(3H),4'-piperidines] have also been investigated for their role as neurokinin receptor antagonists. One study highlighted the design and synthesis of a spiro-substituted piperidine as a potent NK2 receptor antagonist, showing significant inhibitory activity against bronchoconstriction in animal models. This suggests the potential application of such compounds in treating respiratory conditions and further emphasizes the versatility of spiro[isobenzofuran-1(3H),4'-piperidines] in drug development (H. Kubota et al., 1998).
Propiedades
IUPAC Name |
1'-[2-(trifluoromethyl)phenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4S/c20-19(21,22)15-7-3-4-8-16(15)28(25,26)23-11-9-18(10-12-23)14-6-2-1-5-13(14)17(24)27-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGDDRLSZILOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766510.png)
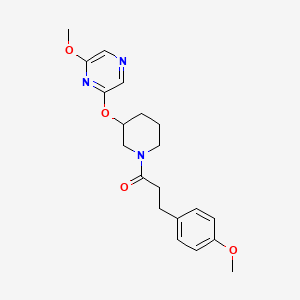
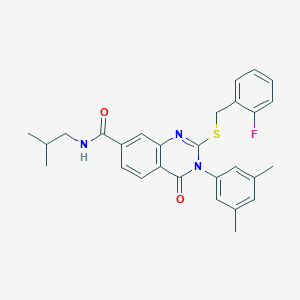
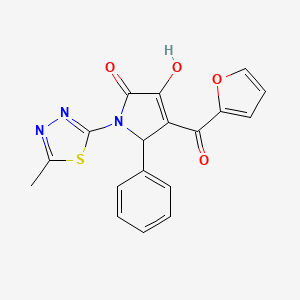
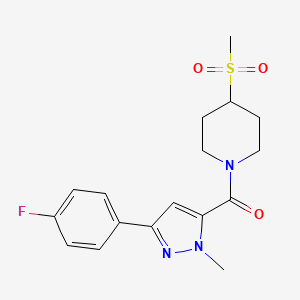
![2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide](/img/structure/B2766520.png)
![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)
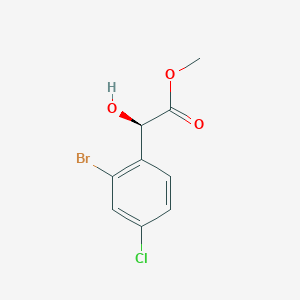
![[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2766526.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766528.png)
![4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2766530.png)
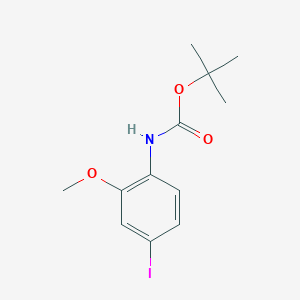
![1,6-Diazaspiro[3.3]heptan-2-one tfa](/img/structure/B2766532.png)
![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2766533.png)